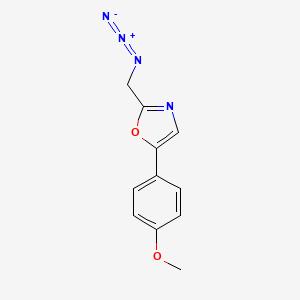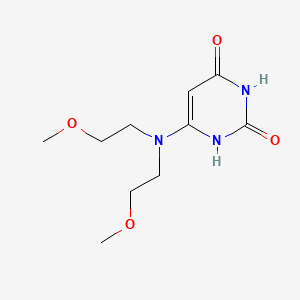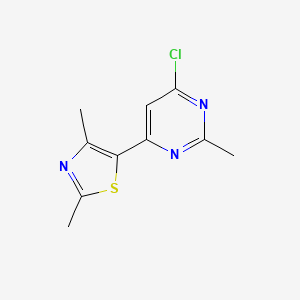
5-(6-Chloro-2-methylpyrimidin-4-yl)-2,4-dimethylthiazole
Vue d'ensemble
Description
“5-(6-Chloro-2-methylpyrimidin-4-yl)-2,4-dimethylthiazole” is a chemical compound that has a molecular weight of 211.67 . It is an off-white to pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of “5-(6-Chloro-2-methylpyrimidin-4-yl)-2,4-dimethylthiazole” consists of a pyrimidine ring attached to a thiazole ring . The pyrimidine ring carries a chlorine atom and a methyl group, while the thiazole ring carries two methyl groups .Physical And Chemical Properties Analysis
“5-(6-Chloro-2-methylpyrimidin-4-yl)-2,4-dimethylthiazole” is a solid compound with a molecular weight of 211.67 . It is off-white to pale-yellow to yellow-brown in color .Applications De Recherche Scientifique
Synthesis and Characterisation
The compound has been a subject of interest in the synthesis and characterisation of new chemical entities. For instance, a study by Etemadi et al. (2016) detailed the synthesis and in vitro antibacterial evaluation of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines, indicating potential antibacterial applications (Etemadi et al., 2016). Similarly, Rahimizadeh et al. (2007) reported on new routes to pyrimido[4,5-e][1,3,4] thiadiazine derivatives, showcasing the versatility of pyrimidinyl-thiazole compounds in synthesizing new chemical structures with potential bioactivity (Rahimizadeh, Nikpour, & Bakavoli, 2007).
Antimicrobial and Antiproliferative Applications
Compounds derived from 5-(6-Chloro-2-methylpyrimidin-4-yl)-2,4-dimethylthiazole have been tested for their antimicrobial properties. A study by El-Kalyoubi et al. (2015) synthesized fused imidazolopyrimidines and screened them for antimicrobial activity, demonstrating the potential of such compounds in addressing bacterial and fungal infections (El-Kalyoubi, Agili, & Youssif, 2015). Atapour-Mashhad et al. (2017) evaluated new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives for antiproliferative activity, indicating their use in cancer research (Atapour-Mashhad et al., 2017).
Advanced Materials and Chemical Studies
Beyond biomedical applications, research has extended into the realm of materials science and advanced chemical studies. For example, investigations on non-covalent interactions in certain thiourea derivatives have provided insights into the molecular structure and properties of these compounds, which could be beneficial in designing materials with specific characteristics (Zhang et al., 2018).
Propriétés
IUPAC Name |
5-(6-chloro-2-methylpyrimidin-4-yl)-2,4-dimethyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3S/c1-5-10(15-7(3)12-5)8-4-9(11)14-6(2)13-8/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKWPMWHCYRMKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CC(=NC(=N2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







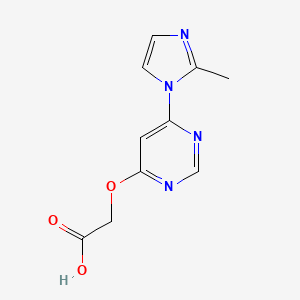
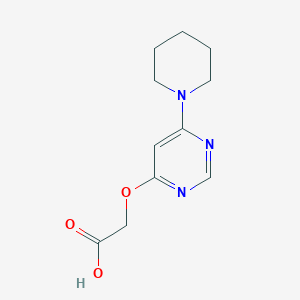
![2-Benzyl-1-isobutyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1479267.png)



